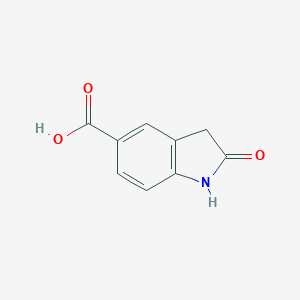

5-Carboxyoxindole

説明

Structure

3D Structure

特性

IUPAC Name |

2-oxo-1,3-dihydroindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLKBUWXODIMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378368 | |

| Record name | 5-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102359-00-2 | |

| Record name | 5-Carboxyoxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Evolving Narrative of a Privileged Scaffold: An In-depth Technical Guide to 5-Carboxyoxindole

Foreword: Unveiling the Potential Within a Core Moiety

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us back to foundational scaffolds – molecular frameworks of inherent biological relevance. The oxindole nucleus, a bicyclic structure featuring a fused benzene and pyrrolidin-2-one ring, represents one such "privileged" scaffold. Its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities underscores its significance. This guide focuses on a particularly intriguing derivative: 5-Carboxyoxindole (2-oxoindoline-5-carboxylic acid). While its initial discovery is not marked by a singular, seminal publication, its history is woven into the broader tapestry of oxindole chemistry and its emergence as a critical building block in the synthesis of targeted therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of 5-Carboxyoxindole, from its synthetic origins to its pivotal role in contemporary pharmacology.

Section 1: The Genesis of a Key Intermediate - A Historical Perspective on Synthesis

The story of 5-Carboxyoxindole is not one of a sudden breakthrough but rather an evolution of synthetic organic chemistry. The broader family of oxindoles has been a subject of chemical synthesis for over a century, with early methods often requiring harsh conditions and offering limited functional group tolerance.

Classical approaches to the oxindole framework include the Friedel-Crafts cyclization of α-halo or α-hydroxy acetanilides.[1] However, these methods are often hampered by the need for strong acids and high temperatures, limiting their applicability to substrates with sensitive functional groups.[1] The development of transition-metal-catalyzed reactions, particularly those utilizing palladium, marked a significant advancement in oxindole synthesis. A notable method involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides, which allows for a highly regioselective cyclization under milder conditions, thereby accommodating a wider range of functional groups.[1] This evolution towards more versatile and efficient synthetic strategies has been crucial for accessing functionalized oxindoles like the 5-carboxy derivative.

A plausible and frequently utilized synthetic pathway to 5-Carboxyoxindole commences with the commercially available Indole-5-carboxylic acid. The transformation to the corresponding oxindole can be achieved through a multi-step process, a general representation of which is outlined below.

Figure 1: Conceptual workflow for the synthesis of 5-Carboxyoxindole.

More recently, bio-inspired approaches have emerged, such as the catalytic aerobic dual C-H functionalization of phenols, offering a greener and more efficient route to substituted oxindoles.[2] These methods, which often utilize copper catalysts and molecular oxygen as the terminal oxidant, mimic biological processes like melanogenesis to achieve selective C-N bond formation.[2]

Section 2: Synthesis and Characterization - A Practical Approach

The synthesis of 5-Carboxyoxindole is achievable through various methods. Below is a detailed, self-validating protocol adapted from established procedures for the synthesis of related oxindoles.

Experimental Protocol: Synthesis of 5-Carboxyoxindole

Materials:

-

Indole-5-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Zinc dust (Zn)

-

Acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Bromination/Oxidation: To a solution of Indole-5-carboxylic acid (1.0 eq) in a mixture of t-BuOH and water, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1N HCl and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dibromo-2-oxoindoline-5-carboxylic acid.

-

Reduction: Dissolve the crude intermediate in acetic acid. Add zinc dust (5.0 eq) portion-wise, controlling the exothermic reaction with an ice bath. Stir the mixture at room temperature for 4-6 hours.

-

Filtration and Purification: Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-Carboxyoxindole as a solid.

Characterization and Data Presentation

The structural integrity of the synthesized 5-Carboxyoxindole must be confirmed through a battery of analytical techniques. The expected data is summarized in the table below.

| Analytical Technique | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.6 (s, 1H, NH), 7.8-7.6 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 3.5 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 178.0 (C=O, amide), 168.0 (C=O, acid), 148.0, 130.0, 128.0, 125.0, 124.0, 109.0 (Ar-C), 36.0 (CH₂) |

| FT-IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 3200 (N-H), 1710 (C=O, acid), 1680 (C=O, amide) |

| Mass Spectrometry (ESI-) | m/z 176.0 [M-H]⁻ |

Note: The exact chemical shifts and peak shapes in NMR and IR spectra can vary depending on the solvent and concentration.

Section 3: The Role in Drug Discovery and Development - A Gateway to Kinase Inhibition

The significance of 5-Carboxyoxindole in drug discovery is prominently highlighted by its role as a key intermediate in the synthesis of Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] Sunitinib is an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.

The synthesis of Sunitinib involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-amino-2-fluorophenol, followed by a reaction with 5-Carboxyoxindole to form the final drug molecule. The carboxylic acid moiety of 5-Carboxyoxindole is typically activated (e.g., as an acid chloride or with a coupling agent) to facilitate the amide bond formation.

Figure 2: Simplified schematic of Sunitinib synthesis highlighting 5-Carboxyoxindole's role.

Beyond its role as a synthetic precursor, the oxindole scaffold itself is a potent pharmacophore. Derivatives of 5-Carboxyoxindole have been explored as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK).[5] The general mechanism of action for many oxindole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Mechanism of Action: Targeting Kinase Signaling Pathways

The therapeutic efficacy of kinase inhibitors often stems from their ability to modulate key signaling pathways that are dysregulated in diseases like cancer. For instance, Vascular Endothelial Growth Factor Receptor (VEGFR) is a primary target of Sunitinib. Aberrant VEGFR signaling is a hallmark of many tumors, promoting angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen.

Figure 3: Inhibition of the VEGFR signaling pathway by Sunitinib.

By inhibiting VEGFR, Sunitinib effectively cuts off the tumor's blood supply, leading to a reduction in tumor growth and metastasis. The versatility of the 5-Carboxyoxindole scaffold allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of inhibitory activity against a range of kinase targets.

Conclusion: A Scaffold of Enduring Importance

5-Carboxyoxindole, while not having a celebrated moment of discovery, has cemented its importance in the field of medicinal chemistry. Its journey from a synthetically accessible oxindole derivative to a cornerstone in the creation of life-saving therapeutics like Sunitinib is a testament to the power of fundamental organic chemistry in driving pharmaceutical innovation. As our understanding of cellular signaling pathways deepens, the 5-Carboxyoxindole scaffold will undoubtedly continue to serve as a valuable platform for the design and synthesis of the next generation of targeted therapies.

References

-

Hennessy, E. J., & Buchwald, S. L. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(40), 12084–12085. [Link]

-

Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]

-

Organic Chemistry Portal. Oxindole synthesis. [Link]

-

Ramgren, C. J., & Miller, S. J. (2015). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Nature Chemistry, 7(12), 974–979. [Link]

-

Patel, Z. M., Shahi, P. J., Chavda, S. S., Patel, U. P., Dabhi, R. C., Shrivastav, P. S., & Maru, J. J. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds, 59(12), 939-954. [Link]

-

Velavalapalli, V. M., Maddipati, V. N. C., Gurská, S., Annadurai, N., Lišková, B., Katari, N. K., ... & Gundla, R. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Journal of Medicinal Chemistry, 66(15), 10499–10525. [Link]

-

PubChem. 2-oxindole-5-carboxylic acid. [Link]

-

Khan, K. M., Khan, M., Ambreen, N., Taha, M., Rahim, F., Rasheed, S., ... & Choudhary, M. I. (2013). Oxindole derivatives: synthesis and antiglycation activity. Medicinal Chemistry, 9(5), 681–688. [Link]

-

Org Prep Daily. (2010). Oxindole-5-carboxylic acid. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

-

Abokhdair, A. A., Youssif, B. G., Abdel-Aziz, M., & Al-Wabli, R. I. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Organic Synthesis, 19(6), 664-675. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

-

Zhang, Y., Liu, Y., & Li, Z. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Journal of Organic Chemistry, 38(2), 253-268. [Link]

-

Patel, Z. M., Shahi, P. J., Chavda, S. S., Patel, U. P., Dabhi, R. C., Shrivastav, P. S., & Maru, J. J. (2023). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds, 59(12), 939-954. [Link]

-

Abokhdair, A. A., Youssif, B. G., Abdel-Aziz, M., & Al-Wabli, R. I. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Current Organic Synthesis, 19(6), 664-675. [Link]

-

Wang, X., Zhang, Y., & Ma, D. (2007). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 27(8), 1018-1023. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20. [Link]

-

Velavalapalli, V. M., Maddipati, V. N. C., Gurská, S., Annadurai, N., Lišková, B., Katari, N. K., ... & Gundla, R. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Journal of Medicinal Chemistry, 66(15), 10499–10525. [Link]

-

Li, J., Wang, Y., Zhang, Y., & Feng, C. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 11(8), 957–965. [Link]

-

LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem. 1H-Isoindole-5-carboxylic acid, 2,2'-(methylenedi-4,1-phenylene)bis[2,3-dihydro-1,3-dioxo-. [Link]

-

Wang, Y., Li, X., Wang, Y., & Chen, Y. (2020). Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles. Beilstein Journal of Organic Chemistry, 16, 2806–2812. [Link]

-

Zhang, Y., Wang, Y., Li, J., & Feng, C. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. Molecules, 25(4), 893. [Link]

-

Chen, J., Wang, Y., & Li, J. (2021). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. RSC advances, 11(43), 26735–26741. [Link]

-

Scott, J. S., D'Andrea, G., Ellis, D., Freeman, A., Geden, J. V., Gill, A. L., ... & Stokes, S. (2018). The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. Bioorganic & medicinal chemistry letters, 28(15), 2536–2541. [Link]

-

Bemis, G. W., D'Andrea, G., Ellis, D., Freeman, A., Geden, J. V., Gill, A. L., ... & Stokes, S. (2018). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS medicinal chemistry letters, 9(8), 763–768. [Link]

-

Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

-

Ferreira, L. G., Guedes, R. C., & Pinto, M. M. (2012). Indole based cyclooxygenase inhibitors: synthesis, biological evaluation, docking and NMR screening. European journal of medicinal chemistry, 54, 799–808. [Link]

-

Al-Ostath, A., Guesmi, F., Al-Warhi, T., Al-Salahi, R., Al-Qurain, A. A., & Marzouk, M. (2022). Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. ChemistrySelect, 7(33), e202202280. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

Țiuleanu, P., Marenin, I., & Shchekotikhin, A. (2022). SYNTHESIS AND EVALUATION OF NEW 2-AZOLYLINDOLES – DERIVATIVES OF INDOLE-2-CARBOxYLIC ACID. STUDIA UNIVERSITATIS MOLDAVIAE, (4(154)), 660-666. [Link].md/sites/default/files/imag_file/660-666.pdf)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Oxoindoline-5-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release

A Comprehensive Review of the Synthesis, Properties, and Applications of 2-Oxoindoline-5-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of 2-oxoindoline-5-carboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, spectral characterization, and its crucial role as a precursor in the development of targeted therapeutics, most notably in the synthesis of the multi-kinase inhibitor, Sunitinib.

Core Chemical Identity

2-Oxoindoline-5-carboxylic acid, also known as 5-carboxyoxindole, is a derivative of oxindole, featuring a carboxylic acid group at the 5-position of the bicyclic aromatic ring system. This seemingly simple modification imbues the molecule with a reactive handle for further chemical elaboration, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Table 1: Chemical Identifiers for 2-Oxoindoline-5-carboxylic Acid

| Identifier | Value | Source |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| CAS Number | 102359-00-2 | [1] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| SMILES | O=C(C1=CC2=C(NC(C2)=O)C=C1)O |

The structure of 2-oxoindoline-5-carboxylic acid is characterized by a planar bicyclic system with a lactam (a cyclic amide) fused to a benzene ring. The carboxylic acid group, being an electron-withdrawing group, influences the reactivity of the aromatic ring. The lactam nitrogen and carbonyl group are key features for hydrogen bonding interactions, which play a significant role in its solid-state structure and its interactions with biological targets.

Synthesis of 2-Oxoindoline-5-carboxylic Acid: A Practical Approach

The synthesis of 2-oxoindoline-5-carboxylic acid can be achieved through various synthetic routes. One practical and well-documented method involves the oxidative rearrangement of indole-5-carboxylic acid. This transformation provides a direct pathway to the desired oxindole core.

Experimental Protocol: Synthesis from Indole-5-carboxylic Acid

This protocol is adapted from a reported procedure and provides a robust method for the laboratory-scale synthesis of 2-oxoindoline-5-carboxylic acid.

Step 1: Bromination of Indole-5-carboxylic Acid

-

Dissolve Indole-5-carboxylic acid in a mixture of ethanol and tert-butanol.

-

Cool the solution to approximately 5°C in an ice bath.

-

Separately, prepare a solution of lithium bromide in acetic acid.

-

Carefully add bromine to the lithium bromide solution.

-

Slowly add the bromine/lithium bromide solution to the cooled indole-5-carboxylic acid solution over a period of 90 minutes, maintaining the temperature at 5°C.

-

After the addition is complete, allow the reaction to stir for an additional hour as the ice bath expires.

Step 2: Reductive Cyclization

-

Dilute the reaction mixture with acetic acid.

-

Add zinc dust in one portion. Note: This will cause gas evolution.

-

Stir the mixture overnight at room temperature.

-

Collect the precipitated solids by filtration and wash with ethanol.

Step 3: Extraction and Purification

-

Suspend the collected solids in boiling methanol and filter to remove unreacted zinc and zinc salts. Repeat this extraction twice.

-

Combine the methanolic filtrates and evaporate to dryness.

-

The resulting residue contains the crude 2-oxoindoline-5-carboxylic acid, which can be further purified by recrystallization.

Causality Behind Experimental Choices: The bromination of the indole ring at the 3-position is a key step to facilitate the subsequent oxidative rearrangement to the oxindole. The use of lithium bromide helps to moderate the reactivity of bromine. The reduction with zinc in acetic acid is a classic method for the reductive cyclization to form the oxindole ring system.

Caption: Synthesis of 2-Oxoindoline-5-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 2-oxoindoline-5-carboxylic acid is confirmed through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions. The O-H stretch of the carboxylic acid appears as a very broad band, typically in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules. The carbonyl (C=O) stretch of the carboxylic acid gives a strong, sharp absorption band in the range of 1760-1690 cm⁻¹.[2] The lactam carbonyl of the oxindole ring will also show a strong absorption, typically around 1680-1660 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring, the methylene protons (CH₂) of the oxindole ring, the N-H proton of the lactam, and the acidic proton of the carboxylic acid. The carboxylic acid proton is typically a broad singlet found far downfield, often above 10 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (around 7-8 ppm). The CH₂ protons will appear as a singlet further upfield. The N-H proton will also be a singlet, and its chemical shift can be variable.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid typically appears in the range of 170-185 ppm. The lactam carbonyl carbon will also be in the downfield region. The aromatic carbons will have signals in the 110-150 ppm range, and the methylene carbon will be the most upfield signal.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[3]

Applications in Drug Discovery and Development

2-Oxoindoline-5-carboxylic acid is a highly sought-after intermediate in the pharmaceutical industry due to its integral role in the synthesis of several targeted cancer therapies.

Key Intermediate in the Synthesis of Sunitinib

Sunitinib (marketed as Sutent®) is an oral, multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4] The synthesis of Sunitinib involves a key Knoevenagel condensation reaction between a substituted pyrrole-carboxaldehyde and a substituted 2-oxindole. Specifically, 5-fluoro-2-oxindole is often used, and its synthesis can start from precursors like 2-oxoindoline-5-carboxylic acid, where the carboxylic acid group can be converted to other functionalities or used to direct substitution patterns. The oxindole moiety is a critical pharmacophore for the kinase inhibitory activity of Sunitinib.[5]

Caption: Role of the oxindole core in Sunitinib synthesis.

Building Block for Other Kinase Inhibitors

The oxindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Besides Sunitinib, other kinase inhibitors such as Axitinib (Inlyza®) also feature a core structure where an oxindole or a related indolinone is a key component.[5] While the direct use of 2-oxoindoline-5-carboxylic acid in the synthesis of Axitinib is less commonly documented in publicly available literature, its derivatives are undoubtedly valuable for the synthesis of a library of potential kinase inhibitors for screening and lead optimization.

Scaffold for Tankyrase Inhibitors

Tankyrases (TNKS1 and TNKS2) are enzymes that play a role in various cellular processes, and their inhibition has emerged as a promising strategy for cancer therapy, particularly for tumors with dysregulated Wnt/β-catenin signaling. Several potent and selective tankyrase inhibitors have been developed that feature an oxindole scaffold. The ability to functionalize the 5-position of the oxindole ring, for which 2-oxoindoline-5-carboxylic acid is an excellent starting material, allows for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.[6]

Caption: Applications of 2-Oxoindoline-5-carboxylic Acid.

Conclusion

2-Oxoindoline-5-carboxylic acid is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a reactive carboxylic acid handle on the privileged oxindole scaffold make it an indispensable tool for the development of novel therapeutics. Its demonstrated importance in the synthesis of the blockbuster drug Sunitinib highlights its significance, and its potential for the creation of new kinase and tankyrase inhibitors ensures its continued relevance in the future of drug discovery.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Publishing. doi:10.1039/D3RA02217J. Available at: [Link]

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

-

Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors. ACS Publications. doi:10.1021/acs.jmedchem.0c01821. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PMC - NIH. Available at: [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

-

Oxindole-5-carboxylic acid. Org Prep Daily - WordPress.com. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US3897451A - Synthesis of oxindoles from anilines and intermediates therein - Google Patents [patents.google.com]

- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of 5-Carboxyoxindole

Introduction

5-Carboxyoxindole, also known as 2-Oxoindoline-5-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] Its core structure features a bicyclic framework composed of a benzene ring fused to a pyrrolidone ring, with a carboxylic acid group at the 5-position.[1] This functional group imparts distinct chemical properties, including acidity and the capacity for hydrogen bonding, which are critical determinants of its solubility and potential biological activity.[1] Derivatives of the oxindole scaffold are being investigated for a range of therapeutic applications, including their potential as anti-inflammatory and anticancer agents.[1][2] A thorough understanding of the solubility of 5-Carboxyoxindole is paramount for its effective use in these research and development endeavors, as solubility directly impacts bioavailability, formulation, and in vitro assay design.

This guide provides an in-depth analysis of the solubility of 5-Carboxyoxindole, covering its physicochemical properties, theoretical solubility principles, known solubility data in various solvents, and a detailed experimental protocol for its determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 5-Carboxyoxindole, the key parameters are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| Melting Point | 310-316°C | [3] |

| Predicted pKa | 4.19 ± 0.20 | [3] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Appearance | Off-White to Light Orange Solid | [3] |

The presence of both hydrogen bond donors (the carboxylic acid proton and the amide proton) and acceptors (the two oxygen atoms of the carboxyl group and the ketone oxygen) suggests a high potential for interaction with polar solvents. The carboxylic acid group, with a predicted pKa of around 4.19, indicates that the molecule's charge state, and therefore its solubility in aqueous solutions, will be highly dependent on pH.

Theoretical Principles of Solubility

The solubility of 5-Carboxyoxindole is governed by the interplay of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" is a useful starting point for predicting solubility.

-

Polarity : 5-Carboxyoxindole is a polar molecule due to the presence of the carboxylic acid and amide functional groups. Consequently, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions.[1]

-

Hydrogen Bonding : The ability of 5-Carboxyoxindole to both donate and accept hydrogen bonds is a primary driver of its solubility in protic solvents like water, alcohols, and other polar solvents containing -OH or -NH groups.

-

pH-Dependent Solubility : The carboxylic acid moiety is ionizable. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in water. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻), which is significantly more polar and thus more soluble in aqueous media.

Known Solubility Data

Published data provides a qualitative and semi-quantitative overview of 5-Carboxyoxindole's solubility in common laboratory solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |

| Methanol | Slightly soluble (with heating) | [3] |

| Ethanol | Soluble (50 mg/mL for the related Indole-5-carboxylic acid) | [4][5] |

| Polar Solvents (General) | Soluble | [1] |

It is important to note that the term "slightly soluble" can be broad. For precise applications, experimental determination of solubility is essential. The high solubility of the related compound, Indole-5-carboxylic acid, in ethanol suggests that 5-Carboxyoxindole may also exhibit good solubility in this solvent.

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is accurate.

I. Materials and Reagents

-

5-Carboxyoxindole (solid)

-

Deionized water (or other aqueous buffer of choice)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UHPLC system with a UV detector

-

Analytical balance

II. Experimental Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

III. Step-by-Step Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of solid 5-Carboxyoxindole to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

-

Accurately pipette a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium.

-

-

Sample Collection and Preparation :

-

After the equilibration period, visually confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV :

-

Method Development : Develop a reverse-phase HPLC method capable of resolving 5-Carboxyoxindole from any potential impurities. A C18 column is a suitable starting point. The mobile phase could consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). UV detection should be set at a wavelength where 5-Carboxyoxindole has a strong absorbance.

-

Calibration : Prepare a series of calibration standards of 5-Carboxyoxindole of known concentrations in the mobile phase.

-

Analysis : Inject the calibration standards and the diluted samples onto the HPLC system.

-

Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 5-Carboxyoxindole in the diluted samples from this curve.

-

Final Solubility : Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

-

Factors Influencing Solubility and Enhancement Strategies

Several factors can be manipulated to modulate the solubility of 5-Carboxyoxindole.

Caption: Key factors influencing the solubility of 5-Carboxyoxindole.

-

pH Adjustment : As previously discussed, increasing the pH of an aqueous solution above the pKa of 5-Carboxyoxindole will lead to the formation of the more soluble carboxylate salt. This is the most common and effective strategy for enhancing its aqueous solubility.

-

Use of Co-solvents : For many organic compounds, solubility in water is limited.[6] The use of a water-miscible organic co-solvent, such as ethanol, can significantly improve solubility.[6] An ethanol-water mixture can serve as an effective solvent system by reducing the overall polarity of the solvent and disrupting the hydrogen-bonding network of water, which can facilitate the dissolution of organic solutes.[6]

-

Temperature : The solubility of most solid compounds increases with temperature. However, it is crucial to determine if the dissolution process is endothermic or exothermic. For most compounds like 5-Carboxyoxindole, it is an endothermic process, and thus solubility will increase with heating.

Conclusion

5-Carboxyoxindole is a polar molecule whose solubility is dictated by its ability to form hydrogen bonds and its ionizable carboxylic acid group. It exhibits solubility in polar organic solvents and its aqueous solubility is highly pH-dependent. For researchers, scientists, and drug development professionals, a precise understanding and experimental determination of its solubility in relevant biological and formulation media are critical for advancing its potential therapeutic applications. The use of standardized methods, such as the shake-flask protocol detailed in this guide, ensures the generation of reliable and reproducible solubility data, which is fundamental to successful drug discovery and development pipelines.

References

-

PubChem Compound Summary for CID 74280, 1H-Indole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Nelson, H. A., & Frank, E. L. (2022). Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry. Methods in Molecular Biology, 2546, 195–204. [Link]

-

Wathsala, W.J.H., et al. (2020). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Journal of the University of Sri Jayewardenepura. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

-

Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). Journal of Food and Drug Analysis. [Link]

-

Reisch, L. M., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules. [Link]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. (2024). Future Medicinal Chemistry. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Oxindole synthesis. Organic Chemistry Portal. [Link]

-

PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link]

- Oxindole compounds, solvent-free synthesis and use thereof.

-

pKa values for carboxylic acids. ResearchGate. [Link]

Sources

- 1. CAS 102359-00-2: 5-Carboxyoxindole | CymitQuimica [cymitquimica.com]

- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 102359-00-2 CAS MSDS (5-CARBOXYOXINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Indole-5-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]

- 6. journals.sjp.ac.lk [journals.sjp.ac.lk]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 5-Carboxyoxindole: From Molecular Structure to Reactivity Insights

Abstract

5-Carboxyoxindole, a derivative of the privileged indole scaffold, represents a molecule of significant interest in medicinal chemistry.[1][2] Its structural features—a bicyclic oxindole core fused to a benzene ring with a reactive carboxylic acid group—make it a versatile building block for the synthesis of potential therapeutic agents.[1] Understanding the intrinsic electronic properties and reactivity of this molecule at a quantum level is paramount for rational drug design and development.[3][4] This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on 5-Carboxyoxindole using Density Functional Theory (DFT). We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This guide will cover geometry optimization, vibrational analysis, and the exploration of the electronic landscape through frontier molecular orbitals and molecular electrostatic potential mapping, culminating in the calculation of conceptual DFT descriptors to quantify chemical reactivity.

Introduction: The Rationale for a Computational Approach

The indole nucleus is a cornerstone in drug discovery, appearing in a vast array of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][5] 5-Carboxyoxindole, as a functionalized derivative, offers a key handle for chemical modification, allowing for its incorporation into larger, more complex molecular architectures. The carboxylic acid group, in particular, can influence solubility, act as a hydrogen bond donor/acceptor, and serve as a bioisosteric replacement for other functional groups, all of which are critical considerations in drug design.[6][7]

Before embarking on costly and time-consuming synthesis and in-vitro testing, computational chemistry provides an invaluable toolkit to predict and understand molecular behavior.[3] Quantum chemical calculations, based on the fundamental laws of quantum mechanics, allow us to model the electronic structure and predict properties such as:

-

Stable 3D Conformation: Identifying the lowest energy structure of the molecule.

-

Reactivity Hotspots: Pinpointing which atoms are most likely to engage in chemical reactions.

-

Spectroscopic Signatures: Predicting vibrational frequencies that can be correlated with experimental data (e.g., Infrared spectroscopy).

-

Electronic Properties: Quantifying the molecule's ability to donate or accept electrons, a key factor in its interaction with biological targets.

This guide will utilize Density Functional Theory (DFT), a robust and computationally efficient method that has become the workhorse for quantum chemical studies of organic molecules.[8][9]

The Computational Workflow: A Validated Protocol

Our approach is designed to be a self-validating system. Each step builds upon the previous one, with checkpoints to ensure the integrity of the calculation. We will use the widely-cited Gaussian software package as our computational engine, but the principles are transferable to other platforms like PySCF.[10][11][12]

Caption: Computational workflow for 5-Carboxyoxindole analysis.

Step-by-Step Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional structure of 5-Carboxyoxindole and confirm it is a true energy minimum.

Causality: The geometry of a molecule dictates its properties. An inaccurate structure will lead to erroneous predictions for all other parameters. A frequency calculation is essential; the absence of imaginary frequencies mathematically proves that the optimized geometry resides at a local or global minimum on the potential energy surface.

Protocol:

-

Structure Input:

-

Launch a molecular builder interface such as GaussView.[13]

-

Construct the 5-Carboxyoxindole molecule. Ensure correct atom types, bonds, and initial hybridization. The IUPAC name is 2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid.[1]

-

Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.

-

-

Gaussian Calculation Setup:

-

Navigate to the Calculate -> Gaussian Calculation Setup menu.[14]

-

Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation in a single run.[14]

-

Method Tab:

-

Functional: Choose DFT and select the B3LYP functional. B3LYP is a hybrid functional that offers a well-documented balance of accuracy and computational cost for a wide range of organic molecules.[15][16]

-

Basis Set: Select 6-31+G(d,p). This Pople-style basis set is a good choice for molecules of this size containing heteroatoms (O, N). The + indicates diffuse functions on heavy atoms, important for describing lone pairs and anions, while (d,p) adds polarization functions, which are crucial for accurately describing bonding.[17]

-

-

Charge & Spin: Set the molecular charge to 0 and the spin multiplicity to Singlet.

-

Solvation (Optional but Recommended): To model a more biologically relevant environment, go to the Solvation tab and select a continuum solvation model like PCM (Polarizable Continuum Model) with Water as the solvent.[8]

-

Submit: Save the input file and submit the calculation to the Gaussian software.[18]

-

-

Post-Calculation Validation:

-

Once the calculation is complete, open the output log file.

-

Verify that the optimization converged successfully.

-

Check the frequency results. Confirm that there are zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state, not a minimum, and requires further investigation.

-

Results and Scientific Interpretation

Optimized Molecular Structure

The geometry optimization yields the most stable conformation of 5-Carboxyoxindole. Key structural parameters are summarized below. These values provide a baseline for understanding the molecule's shape and potential steric interactions.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C=O (amide) | Carbonyl bond of the oxindole ring | 1.22 |

| C=O (acid) | Carbonyl bond of the carboxylic acid | 1.21 |

| O-H (acid) | Hydroxyl bond of the carboxylic acid | 0.97 |

| N-H | Amide bond in the oxindole ring | 1.01 |

| Dihedral Angle | ||

| C-C-C=O (acid) | Torsion angle of the carboxylic acid group | ~179.8° |

| Table 1: Selected optimized geometric parameters for 5-Carboxyoxindole at the B3LYP/6-31+G(d,p) level of theory. |

The near 180° dihedral angle indicates that the carboxylic acid group is nearly coplanar with the aromatic ring, maximizing π-conjugation.

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. The most intense and characteristic frequencies are crucial for experimental identification.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H Stretch |

| 3100 | O-H Stretch (Carboxylic Acid) |

| 1750 | C=O Stretch (Amide Carbonyl) |

| 1710 | C=O Stretch (Carboxylic Acid Carbonyl) |

| 1620 | Aromatic C=C Stretch |

| Table 2: Key calculated vibrational frequencies for 5-Carboxyoxindole. |

These predicted frequencies serve as a theoretical fingerprint of the molecule, which can be compared with experimental IR data to validate the computational model.

Electronic Landscape: Reactivity and Interaction Sites

The electronic properties of a molecule are central to its chemical behavior and its ability to interact with a biological target.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[19]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

-

LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[19]

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.89 |

| ΔE (HOMO-LUMO Gap) | 4.65 |

| Table 3: Calculated Frontier Molecular Orbital energies. |

The relatively large energy gap of 4.65 eV suggests that 5-Carboxyoxindole is a moderately stable molecule. Visualizing the orbitals shows that the HOMO density is primarily located on the indole ring, indicating this is the main nucleophilic center. The LUMO is distributed across the entire π-system, with significant density on the carbonyl groups.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Electron-rich areas, indicating sites for electrophilic attack and hydrogen bond accepting. These are prominent around the carbonyl oxygen atoms.

-

Blue Regions (Positive Potential): Electron-poor areas, indicating sites for nucleophilic attack and hydrogen bond donating. These are located around the acidic proton (O-H) and the amide proton (N-H).

The MEP map clearly identifies the carbonyl oxygens as primary sites for hydrogen bonding interactions with a receptor, while the N-H and O-H protons are key hydrogen bond donors.

Quantifying Reactivity with Conceptual DFT

Conceptual DFT provides a framework to translate orbital energies into intuitive chemical reactivity descriptors.[20][21][22] These global descriptors characterize the molecule's reactivity as a whole.

Caption: Relationship between FMO energies and Conceptual DFT descriptors.

Key Descriptors:

-

Electronegativity (χ): Measures the ability of a molecule to attract electrons.[23]

-

Formula: χ ≈ - (EHOMO + ELUMO) / 2

-

-

Chemical Hardness (η): Represents the resistance to a change in electron distribution.[23] Hard molecules have a large HOMO-LUMO gap.

-

Formula: η ≈ (ELUMO - EHOMO) / 2

-

-

Global Electrophilicity Index (ω): Quantifies the propensity of a species to accept electronic charge.[24]

-

Formula: ω = χ² / (2η)

-

| Descriptor | Calculated Value (eV) | Interpretation |

| Electronegativity (χ) | 4.22 | High tendency to attract electrons. |

| Chemical Hardness (η) | 2.33 | Moderately resistant to charge transfer. |

| Global Electrophilicity (ω) | 3.82 | Strong electrophile; good electron acceptor. |

| Table 4: Conceptual DFT Reactivity Descriptors for 5-Carboxyoxindole. |

The high electrophilicity index (ω > 1.5 eV) classifies 5-Carboxyoxindole as a strong electrophile. This quantitative data is invaluable in a drug discovery context, suggesting the molecule is likely to participate in charge-transfer interactions with electron-rich biological nucleophiles (e.g., cysteine or histidine residues in a protein active site).[24]

Conclusion and Outlook for Drug Development

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of 5-Carboxyoxindole. By integrating geometry optimization, vibrational analysis, and electronic structure calculations, we have moved from a simple 2D structure to a rich, three-dimensional understanding of the molecule's stability, reactivity, and potential interaction sites.

The key takeaways for drug development professionals are:

-

5-Carboxyoxindole is a moderately stable molecule with distinct electron-rich (carbonyl oxygens) and electron-poor (N-H, O-H) regions, making it an excellent candidate for forming specific hydrogen bonds within a receptor binding pocket.

-

The molecule is a strong electrophile, as quantified by its global electrophilicity index. This suggests a propensity to act as an electron acceptor in interactions with biological targets.

-

The computational protocol described herein provides a reliable, cost-effective method for screening other oxindole derivatives, allowing for the in-silico prioritization of candidates with desirable electronic properties before committing to synthetic efforts.[25][26]

Future computational studies could expand on this work by performing molecular docking of 5-Carboxyoxindole into known protein targets or by running molecular dynamics simulations to understand its conformational flexibility and solvation behavior over time.

References

-

Morzyk-Ociepa, B., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available from: [Link]

-

Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews. Available from: [Link]

-

Gaussian, Inc. (2023). Gaussian.com | Expanding the limits of computational chemistry. Available from: [Link]

-

Yadav, V. K., & Singh, R. (2023). Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative. ResearchGate. Available from: [Link]

-

Matter Modeling Stack Exchange. (2022). What software shall I use for DFT on an organic molecule?. Available from: [Link]

-

Sabe, V. T., et al. (2016). Computational Methods in Drug Discovery. PubMed Central. Available from: [Link]

-

Wikipedia. (2023). Gaussian (software). Available from: [Link]

-

Kislov, V. V., et al. (2006). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. Available from: [Link]

-

Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. Available from: [Link]

-

ResearchGate. (2021). Computational Methods in Drug Discovery and Development. Available from: [Link]

-

Bischoff, F. A., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. Available from: [Link]

-

Eiler, J. M., et al. (2017). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Geochimica et Cosmochimica Acta. Available from: [Link]

-

SteerOn Research. (2024). The Role of Computational Chemistry in Accelerating Drug Discovery. Available from: [Link]

-

Singh, P., et al. (2024). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PubMed Central. Available from: [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Available from: [Link]

-

Geerlings, P., et al. (2020). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. Molecules. Available from: [Link]

-

Chakraborty, D., & Chattaraj, P. K. (2021). Conceptual density functional theory based electronic structure principles. Chemical Science. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-5-carboxaldehyde. PubChem Compound Database. Available from: [Link]

-

Eman, O. S. B., et al. (2023). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Eman Research Publishing. Available from: [Link]

-

Gesto, D. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

-

Bultinck, P., et al. (2005). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Available from: [Link]

-

Roussel, M. R. (2021). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. Available from: [Link]

-

ResearchGate. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available from: [Link]

-

Jorgensen, W. L. (2012). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry. Available from: [Link]

-

Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available from: [Link]

-

YouTube. (2024). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Available from: [Link]

-

Padmanabhan, J., et al. (2023). Applications of conceptual density functional theory in reference to quantitative structure–activity / property relationship. Molecular Simulation. Available from: [Link]

-

Araújo-Júnior, J. X., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available from: [Link]

-

MODERM. (n.d.). Conceptual DFT: A paradigm for understanding chemical reactivity and selectivity. Available from: [Link]

-

Wang, B., et al. (2019). Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. Angewandte Chemie International Edition. Available from: [Link]

-

Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available from: [Link]

Sources

- 1. CAS 102359-00-2: 5-Carboxyoxindole | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. steeronresearch.com [steeronresearch.com]

- 4. publishing.emanresearch.org [publishing.emanresearch.org]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. gaussian.com [gaussian.com]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. people.uleth.ca [people.uleth.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ritme.com [ritme.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]

- 23. moderm2023.sciencesconf.org [moderm2023.sciencesconf.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to 5-Carboxyoxindole: Sourcing and Application for Researchers and Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and strategic application of 5-Carboxyoxindole (CAS No. 102359-00-2). As a pivotal building block in contemporary medicinal chemistry, a comprehensive understanding of its supplier landscape and technical specifications is paramount for the successful advancement of research and development programs.

The Strategic Importance of 5-Carboxyoxindole in Drug Discovery

5-Carboxyoxindole, also known as 2-oxoindoline-5-carboxylic acid, is a heterocyclic organic compound featuring a bicyclic indole core structure.[1] Its true value in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of complex therapeutic agents. The carboxylic acid moiety at the 5-position provides a versatile handle for chemical modification, allowing for the construction of diverse molecular architectures.

The most prominent application of 5-Carboxyoxindole is in the synthesis of Nintedanib, a potent small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The oxindole core is a crucial pharmacophore that enables the final drug molecule to effectively bind to its biological targets.

Beyond its role in the synthesis of Nintedanib, the oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[1] This makes 5-Carboxyoxindole a compound of significant interest for the development of novel therapeutics.

Commercial Suppliers and Quality Specifications

The selection of a reliable supplier for 5-Carboxyoxindole is a critical first step in any research or development endeavor. The purity and consistency of this starting material can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Below is a comparative table of notable commercial suppliers.

| Supplier | Stated Purity | Available Documentation |

| Not specified on product page | Product Description, Specification | |

| Not specified on product page | Product Details, Safety Information | |

| Not specified on product page | Documents (requires login) | |

| ≥97% | General product information | |

| ≥98.0% (HPLC) | Product specifications | |

| 97% | Product list | |

| Not specified on product page | Certificate of Analysis (lot-specific) | |

| Typically in-stock | General product information |

Note: Purity levels and available documentation can vary by batch and are subject to change. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase.

Quality Control and Analytical Protocols

Ensuring the quality of 5-Carboxyoxindole is a non-negotiable aspect of its use in a research and development setting. A comprehensive quality control workflow should be established to verify the identity, purity, and integrity of the material.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of 5-Carboxyoxindole. A well-developed HPLC method can separate the main compound from any impurities, providing a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound. The spectral data should be consistent with the expected structure of 5-Carboxyoxindole.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and amide carbonyl groups.

Experimental Protocol: HPLC Purity Assay

The following is a general protocol for determining the purity of 5-Carboxyoxindole by HPLC. Method parameters may need to be optimized for specific instruments and columns.

-

Standard Preparation: Accurately weigh approximately 5 mg of 5-Carboxyoxindole reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample of 5-Carboxyoxindole to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of impurities (e.g., 10-90% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject equal volumes of the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Application in Synthesis: The Path to Nintedanib

The synthesis of Nintedanib provides an excellent case study for the application of 5-Carboxyoxindole. The general synthetic route involves the esterification of the carboxylic acid group, followed by a condensation reaction to build the core of the Nintedanib molecule.

Caption: Synthetic pathway from 5-Carboxyoxindole to the Nintedanib core structure.

Supplier Selection Workflow

Choosing the right supplier is a multi-faceted process that goes beyond simply comparing prices. The following workflow is recommended for researchers and procurement specialists in the pharmaceutical industry.

Caption: A logical workflow for the qualification of 5-Carboxyoxindole suppliers.

Conclusion

5-Carboxyoxindole is a valuable and versatile building block in modern drug discovery and development. A thorough understanding of its commercial sources, coupled with rigorous in-house quality control, is essential for ensuring the success of research programs that utilize this important intermediate. By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can confidently source and apply 5-Carboxyoxindole in their pursuit of novel therapeutics.

References

Sources

An In-Depth Technical Guide to the Fundamental Biological Activities of 5-Carboxyoxindole

Abstract

5-Carboxyoxindole is an indole derivative recognized primarily as the major pharmacologically active metabolite of the multi-kinase inhibitor, Nintedanib.[1][2] While its parent compound targets receptor tyrosine kinases involved in angiogenesis and fibrosis, 5-carboxyoxindole itself exhibits a distinct profile of biological activities centered on the modulation of key inflammatory and cellular signaling pathways. This guide provides a comprehensive technical overview of its core mechanisms, focusing on its inhibitory action against critical enzymes such as IκB kinase (IKK) and Glycogen Synthase Kinase-3β (GSK-3β). We will explore the downstream cellular consequences of these interactions, present methodologies for their investigation, and discuss the broader implications for drug development and biomedical research.

Introduction to 5-Carboxyoxindole

5-Carboxyoxindole is a small molecule belonging to the oxindole class of heterocyclic compounds. Its structure is characterized by a bicyclic framework comprising a benzene ring fused to a five-membered nitrogen-containing ring with a carboxylic acid group at the 5-position.

Its principal significance in pharmacology stems from its role as the main metabolite of Nintedanib, an approved therapeutic for idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[3] Nintedanib undergoes metabolic transformation via esterase-mediated hydrolytic cleavage to form 5-carboxyoxindole (also referred to as BIBF 1202).[1][2][4] This biotransformation is a critical aspect of Nintedanib's pharmacokinetics, with the resulting metabolite possessing its own set of biological activities that may contribute to the overall therapeutic and toxicological profile of the parent drug.[1] Beyond its role as a metabolite, the oxindole scaffold itself is a well-established pharmacophore found in numerous kinase inhibitors, underscoring the therapeutic potential inherent in this chemical class.[5][6]

Core Mechanisms of Action: Kinase Inhibition

The primary biological activities of 5-carboxyoxindole are driven by its ability to inhibit specific protein kinases, thereby modulating critical intracellular signaling cascades. The oxindole core serves as a versatile scaffold for designing ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of these enzymes.[7][8]

Target Profile: IKKβ and GSK-3β

Extensive research has identified at least two key protein kinases as direct targets of 5-carboxyoxindole and related oxindole derivatives:

-

IκB Kinase β (IKKβ): This kinase is a central component of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] IKKβ is responsible for phosphorylating the inhibitory protein IκBα, which sequesters the NF-κB p50/p65 dimer in the cytoplasm.[10] Phosphorylation by IKKβ marks IκBα for ubiquitination and proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[11] Inhibition of IKKβ is a major therapeutic strategy for inflammatory diseases and certain cancers.[9][10]

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell division, differentiation, and apoptosis.[8] Its dysregulation is implicated in numerous pathologies, including Alzheimer's disease, bipolar disorder, diabetes, and cancer.[8][12] The oxindole scaffold has been specifically investigated for its potential to inhibit GSK-3β.[5][6][8]

Mechanistic Insights into Signaling Pathway Modulation

The inhibition of IKKβ and GSK-3β by 5-carboxyoxindole leads to significant downstream effects on their respective signaling pathways.

2.2.1 Inhibition of the Canonical NF-κB Pathway

By targeting IKKβ, 5-carboxyoxindole prevents the phosphorylation and subsequent degradation of IκBα. This action effectively "locks" the NF-κB p50/p65 complex in the cytoplasm, preventing it from activating target genes in the nucleus. The consequence is a potent anti-inflammatory effect, as the expression of cytokines, chemokines, and adhesion molecules is suppressed.[9]

Summary of Biological Activities and Quantitative Data

| Target Enzyme | Associated Pathway | Key Biological Outcome | Representative IC₅₀ (Related Compounds) |

| IKKβ | Canonical NF-κB | Anti-inflammatory response, suppression of cytokine production.[9] | Data not specified |

| GSK-3β | Wnt/β-catenin, Insulin Signaling | Modulation of cell fate, metabolism, and neuronal function.[8] | 8-10 µM (BTO-5h, BTO-5s)[13] |

Causality Insight: The selection of kinase targets for drug development is often guided by their central, "bottleneck" role in disease-relevant pathways. Both IKKβ and GSK-3β are critical nodes that integrate multiple upstream signals to control a wide array of cellular responses, making them high-value targets for therapeutic intervention.

Methodologies for Studying 5-Carboxyoxindole

Validating the biological activity of a compound like 5-carboxyoxindole requires a multi-tiered approach, moving from cell-free systems to cell-based assays to confirm its mechanism of action and cellular efficacy.

Protocol: In Vitro IKKβ Kinase Inhibition Assay

This protocol provides a framework for quantifying the direct inhibitory effect of 5-carboxyoxindole on IKKβ enzymatic activity. The principle relies on measuring the phosphorylation of a substrate peptide by the kinase in the presence and absence of the inhibitor.

Self-Validation System:

-

Positive Control: A known IKKβ inhibitor (e.g., SC-514) to confirm assay sensitivity.[7]

-

Negative Control: DMSO (vehicle) to establish baseline (100%) kinase activity.

-

No-Enzyme Control: To measure background signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10x kinase assay buffer (e.g., 250 mM HEPES, pH 7.5, 100 mM MgCl₂, 10 mM DTT).

-

Dilute recombinant human IKKβ enzyme to a working concentration (e.g., 5-10 ng/µL) in 1x kinase assay buffer.

-

Prepare a solution of a biotinylated IκBα peptide substrate (e.g., 0.2 µg/µL).

-

Prepare a 1 mM ATP solution containing radiolabeled [γ-³²P]ATP.

-

Prepare serial dilutions of 5-carboxyoxindole (e.g., from 100 µM to 1 nM) and control compounds in DMSO.

-

-

Assay Reaction:

-

In a 96-well plate, add 2.5 µL of the serially diluted 5-carboxyoxindole or control compounds.

-

Add 10 µL of the IKKβ enzyme solution to each well (except no-enzyme controls).

-

Add 10 µL of the IκBα substrate solution.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP/[γ-³²P]ATP solution.

-

Incubate the plate for 30-60 minutes at 30°C.

-

-

Signal Detection and Analysis:

-

Stop the reaction by adding 25 µL of 3% phosphoric acid.

-

Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³²P]ATP.

-

Allow the mat to dry completely.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 5-carboxyoxindole relative to the DMSO control.

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-